molecular formula C18H21NO7S B2506220 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795089-81-4

4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2506220
CAS No.: 1795089-81-4
M. Wt: 395.43
InChI Key: KORUYYSBNCKTNI-UHFFFAOYSA-N
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Description

4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic small molecule characterized by a pyrrolidine ring sulfonylated at the 1-position with a 3,4-dimethoxyphenyl group. The 3-position of the pyrrolidine is ether-linked to a 6-methyl-substituted pyran-2-one moiety. This compound’s molecular formula is C₁₉H₂₃NO₇S, with a molecular weight of 433.45 g/mol.

Properties

IUPAC Name

4-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO7S/c1-12-8-14(9-18(20)25-12)26-13-6-7-19(11-13)27(21,22)15-4-5-16(23-2)17(10-15)24-3/h4-5,8-10,13H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORUYYSBNCKTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the biogenesis of extracellular vesicles. By inhibiting nSMase2, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can modulate the release of extracellular vesicles, which are crucial for cell-to-cell communication and the transport of biomolecules.

Cellular Effects

The effects of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating the release of extracellular vesicles, it can affect the communication between cells and alter the cellular microenvironment. Additionally, the inhibition of nSMase2 by 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can lead to changes in lipid metabolism and the regulation of stress responses in cells.

Molecular Mechanism

At the molecular level, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of nSMase2, inhibiting its enzymatic activity and preventing the hydrolysis of sphingomyelin to ceramide. This inhibition disrupts the biogenesis of extracellular vesicles and alters the composition of lipid rafts in the cell membrane. Furthermore, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can influence gene expression by modulating the activity of transcription factors involved in lipid metabolism and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under physiological conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can lead to sustained inhibition of nSMase2 activity and prolonged effects on extracellular vesicle release and cellular metabolism.

Dosage Effects in Animal Models

The effects of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit nSMase2 activity and modulate extracellular vesicle release without causing significant toxicity. At higher doses, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one may exhibit toxic effects, including alterations in lipid metabolism and cellular stress responses. These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is involved in several metabolic pathways, primarily through its interaction with nSMase2. By inhibiting this enzyme, the compound affects the sphingolipid metabolism pathway, leading to changes in the levels of sphingomyelin, ceramide, and other related metabolites. Additionally, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can influence the activity of other enzymes and cofactors involved in lipid metabolism, further modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that mediate its uptake and efflux, influencing its localization and accumulation within cells. Additionally, binding proteins in the cytoplasm and organelles can affect the distribution and activity of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, determining its cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is critical for its activity and function. The compound has been observed to localize to specific compartments within the cell, including the endoplasmic reticulum, Golgi apparatus, and lipid rafts in the plasma membrane. Targeting signals and post-translational modifications play a role in directing 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one to these subcellular locations, where it can exert its effects on nSMase2 activity, extracellular vesicle release, and lipid metabolism.

Biological Activity

The compound 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Features

The molecular structure of the compound includes several functional groups that contribute to its biological activity:

ComponentDescription
Pyrrolidine RingFacilitates interactions with biological targets
Sulfonyl GroupEnhances solubility and reactivity
3,4-Dimethoxyphenyl GroupImparts unique electronic properties
6-Methyl-2H-Pyran-2-OneProvides structural stability and influences activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring enhances the compound's ability to engage in hydrogen bonding, which is crucial for binding to biological receptors. Additionally, the methoxy groups on the phenyl ring may modulate electronic properties, influencing the compound's overall efficacy against various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the sulfonyl group demonstrate broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against various pathogens .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that the compound may possess anticancer properties. Analogues have been tested against various cancer cell lines, revealing significant cytotoxic effects. For example, compounds with similar structural motifs have demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Studies and Research Findings

  • Anticancer Efficacy :
    A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines (e.g., HT29 and Jurkat). The results indicated that certain analogues exhibited potent growth-inhibitory effects, suggesting a promising avenue for developing new anticancer therapies .
  • Antimicrobial Testing :
    Another investigation tested a series of related compounds for antimicrobial activity against Gram-positive bacteria. The results highlighted that compounds featuring the sulfonyl moiety showed enhanced antibacterial effects compared to their non-sulfonylated counterparts .
  • Inflammation Modulation :
    In a recent study focusing on inflammation, derivatives of this compound were shown to significantly reduce levels of inflammatory markers in cell cultures, indicating potential therapeutic applications in treating chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogous molecules:

Compound Core Structure Substituents Molecular Weight Key Functional Groups Potential Applications
4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (Target) Pyrrolidine + pyran-2-one 3,4-dimethoxyphenyl sulfonyl, 6-methyl 433.45 g/mol Sulfonamide, ether, lactone Enzyme inhibition, antimicrobial agents
4-((1-(3-(benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one () Pyrrolidine + pyran-2-one 3-(benzyloxy)benzoyl, 6-methyl 405.4 g/mol Benzoyl ester, ether, lactone Not specified; likely bioactive scaffold
Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Pyrimidine + pyrazole Difluoromethyl, cyano, ethyl ester, sulfanyl ~600 g/mol (est.) Thioether, difluoromethyl, ester Antiviral or kinase inhibitors
6-Cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one () Polycyclic fused system Cyclopropyl, difluoromethyl, propylamine ~450 g/mol (est.) Fluorinated heterocycles, amine High-affinity enzyme targeting

Key Observations:

Sulfonamide vs. Benzoyl Ester () :

  • The target compound’s 3,4-dimethoxyphenyl sulfonyl group is more electron-withdrawing and polar than the 3-(benzyloxy)benzoyl group in the analogous compound from . This difference may enhance stability against hydrolysis (sulfonamides are less prone to degradation than esters) and alter binding affinity in biological systems .
  • The 6-methyl substituent on the pyran-2-one is conserved in both compounds, suggesting its role in maintaining lactone ring conformation or lipophilicity.

Heterocyclic Diversity () :

  • Compounds with pyrimidine-pyrazole or polycyclic fused systems () exhibit higher molecular complexity and fluorinated groups, which often improve metabolic stability and target selectivity. However, the target compound’s simpler pyrrolidine-pyran-2-one scaffold may offer synthetic accessibility and tunability for structure-activity relationship (SAR) studies .

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of pyrrolidine followed by etherification with pyran-2-one, a pathway inferred from analogous syntheses ().
  • Physicochemical Properties : The absence of data on solubility, logP, or pKa limits predictive modeling for bioavailability.
  • Biological Data: No evidence directly links the target compound to specific assays. Future studies should prioritize enzymatic screens (e.g., cyclooxygenase or acetylcholinesterase inhibition) given structural parallels to known inhibitors.

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